Cas no 64640-81-9 (Benzenamine, 4-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]-)
64640-81-9 structure
Product Name:Benzenamine, 4-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]-
CAS-nummer:64640-81-9
MF:C17H14N4
MW:274.31986284256
CID:389627
PubChem ID:136273825
Update Time:2025-04-19
Benzenamine, 4-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 4-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]-
- 4-(5-indol-3-ylidene-1,2-dihydropyrazol-3-yl)aniline
- DTXSID10794468
- 4-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]aniline
- 4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline
- 64640-81-9
- 4-[5-(3H-Indol-3-ylidene)-2,5-dihydro-1H-pyrazol-3-yl]aniline
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- Inchi: 1S/C17H14N4/c18-12-7-5-11(6-8-12)16-9-17(21-20-16)14-10-19-15-4-2-1-3-13(14)15/h1-10,19H,18H2,(H,20,21)
- InChI-sleutel: FKKLQAOOBDXCNL-UHFFFAOYSA-N
- LACHT: N1C=C(C2=CC(C3C=CC(=CC=3)N)=NN2)C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 274.121846464g/mol
- Monoisotopische massa: 274.121846464g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 2
- Complexiteit: 353
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 70.5Ų
Benzenamine, 4-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]- Gerelateerde literatuur
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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